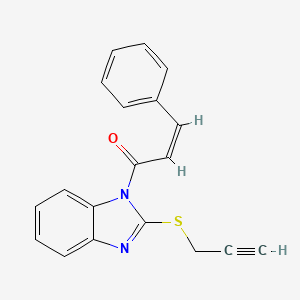

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one

Description

The compound (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one belongs to the chalcone family, characterized by a conjugated enone (α,β-unsaturated ketone) backbone. Its structure features a benzimidazole moiety substituted with a prop-2-ynylthio group at the 2-position, linked to a phenyl ring via a Z-configured propenone bridge. This configuration confers unique electronic and steric properties, distinguishing it from simpler chalcones. The benzimidazole group is notable for its role in medicinal chemistry due to its hydrogen-bonding capabilities and aromatic π-system, which may enhance interactions with biological targets .

Properties

IUPAC Name |

(Z)-3-phenyl-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS/c1-2-14-23-19-20-16-10-6-7-11-17(16)21(19)18(22)13-12-15-8-4-3-5-9-15/h1,3-13H,14H2/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYLKVSTRWMRAJ-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCSC1=NC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

Thioether Formation:

Enone Formation: The final step involves the formation of the enone moiety through a condensation reaction between the benzimidazole derivative and an appropriate α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or thioether sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving benzimidazole derivatives.

Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below summarizes key structural differences and similarities between the target compound and selected analogues:

Electronic and Steric Effects

- Benzimidazole vs. In contrast, azulene derivatives () rely on non-planar aromatic systems for anti-inflammatory activity, while thiophene () and triazole () analogues prioritize electronic modulation via sulfur or nitrogen heteroatoms .

Conformational and Crystallographic Differences

- Fluorinated chalcones () exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, influencing molecular planarity and crystal packing . The target compound’s benzimidazole-propargylthio group likely increases torsional strain, reducing planarity compared to triazole or thiophene analogues.

Biological Activity

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a conjugated system that may contribute to its reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is . The structural representation includes a phenyl group, a thiobenzimidazole moiety, and an enone functional group, which are key to its biological properties.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, studies have shown that thiobenzimidazole derivatives can inhibit the growth of various bacteria and fungi. The presence of the thiol group in this compound may enhance its interaction with microbial enzymes, potentially leading to growth inhibition.

Anticancer Properties

Several studies have highlighted the anticancer potential of benzothiazole and benzimidazole derivatives. The compound's ability to induce apoptosis in cancer cells has been noted, likely through the activation of caspase pathways. In vitro assays demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may possess comparable effects.

Enzyme Inhibition

Compounds containing thiobenzimidazole structures have been reported to act as enzyme inhibitors. Specifically, they may inhibit enzymes involved in cancer progression and microbial metabolism. The mechanism often involves binding to the active site of enzymes, thereby blocking substrate access.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiobenzimidazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for selected derivatives was found to be as low as 50 µg/mL, indicating strong antibacterial properties. The study suggested that modifications in the side chains could enhance activity further.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | S. aureus |

| Compound B | 75 | E. coli |

| (2Z)-3-ph... | TBD | TBD |

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of similar compounds revealed that they could induce apoptosis in human breast cancer cell lines (MCF-7). The IC50 values ranged from 10 to 30 µM for compounds with similar structures, suggesting that this compound might exhibit significant cytotoxicity.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound X | 10 | MCF-7 |

| Compound Y | 25 | MDA-MB-231 |

| (2Z)-3-ph... | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.